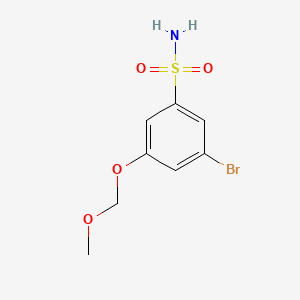![molecular formula C14H23NO5 B13464851 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13464851.png)
2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with a bicyclic structure. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[311]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its bicyclic structure, which mimics certain natural substrates.
Medicine
In medicinal chemistry, it is used in the design and synthesis of potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the optimization of drug-like properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl and methoxymethyl groups.
5-(Methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group.
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the methoxymethyl group.
Uniqueness
The presence of both the tert-butoxycarbonyl and methoxymethyl groups in 2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid provides unique reactivity and structural features. These groups can be selectively modified, allowing for the synthesis of a wide range of derivatives. This makes the compound particularly valuable in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H23NO5 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
5-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-5-13(9-19-4)7-14(15,8-13)10(16)17/h5-9H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
XQOZFUQWANQAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1(C2)C(=O)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


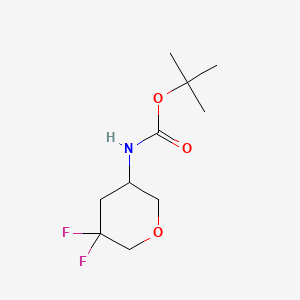
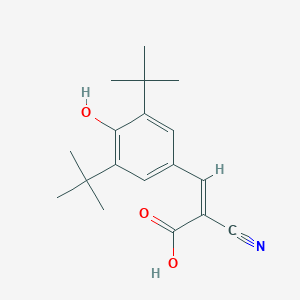
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
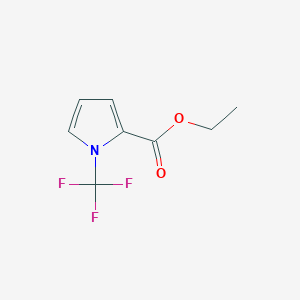

![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
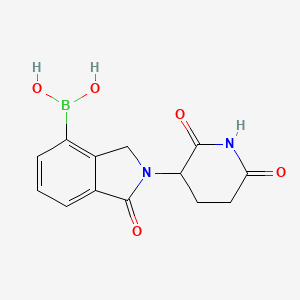
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
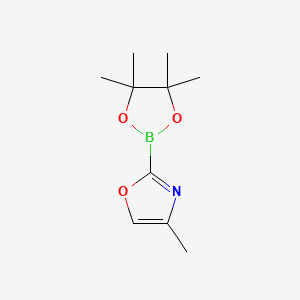
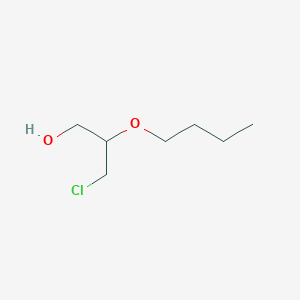
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
![2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B13464858.png)
